An In-depth Technical Guide to (R)-1-(2-methylphenyl)-N-methylethanamine: Properties, Synthesis, and Applications
An In-depth Technical Guide to (R)-1-(2-methylphenyl)-N-methylethanamine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of (R)-1-(2-methylphenyl)-N-methylethanamine, a chiral amine with potential applications in pharmaceutical research and development. Due to the limited availability of public data for this specific molecule, this document synthesizes information from structurally related compounds to offer insights into its chemical properties, potential synthetic routes, and prospective areas of application.
Molecular Profile and Physicochemical Properties
(R)-1-(2-methylphenyl)-N-methylethanamine is a secondary amine featuring a chiral center. Its structure consists of an ethanamine backbone with a methyl group on the nitrogen atom and a 2-methylphenyl group attached to the first carbon.
Molecular Formula and Weight:
Based on its structure, the molecular formula is determined to be C₁₀H₁₅N. The corresponding molecular weight is approximately 149.24 g/mol .[1][2][3][4][5]
Structural Representation:
Caption: Potential synthetic pathways for (R)-1-(2-methylphenyl)-N-methylethanamine.
Experimental Protocol: Reductive Amination followed by Chiral Resolution (Illustrative)
This protocol is a generalized procedure based on common laboratory practices for the synthesis of similar amines.
Step 1: Synthesis of Racemic 1-(2-methylphenyl)-N-methylethanamine
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To a solution of 2-methylacetophenone (1.0 eq) in methanol, add methylamine (solution in methanol or ethanol, 1.5-2.0 eq).
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Stir the mixture at room temperature for 1-2 hours to form the corresponding imine.
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Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Quench the reaction by the slow addition of water.
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude racemic amine.
Step 2: Chiral Resolution using a Chiral Acid
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Dissolve the racemic amine in a suitable solvent (e.g., ethanol or isopropanol).
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Add a solution of a chiral resolving agent, such as (R)-(-)-mandelic acid or (+)-tartaric acid (0.5 eq), in the same solvent.
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Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to facilitate the crystallization of one diastereomeric salt.
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Collect the crystals by filtration.
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Liberate the free amine from the salt by treatment with a base (e.g., NaOH solution) and extract with an organic solvent.
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The enantiomeric excess of the resulting amine should be determined using chiral HPLC or NMR spectroscopy.
Analytical Characterization
The structural elucidation and determination of enantiomeric purity are critical for chiral compounds.
Key Analytical Techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Chiral shift reagents or derivatizing agents can be employed to determine enantiomeric excess. [6][7]* Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity. [8]* Chiral High-Performance Liquid Chromatography (HPLC): The primary method for separating and quantifying the enantiomers, allowing for the determination of enantiomeric purity. [6][9]* Circular Dichroism (CD) Spectroscopy: Can be used to determine the absolute configuration of the chiral center by comparing the experimental spectrum with theoretical calculations or data from analogous compounds. [7]
Potential Applications in Drug Development
Chiral phenylethylamines are a well-established class of compounds in medicinal chemistry, often serving as key building blocks or pharmacophores in various drug candidates. [10]Their biological activity is frequently stereospecific.
Potential Areas of Interest:
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Central Nervous System (CNS) Agents: The phenylethylamine scaffold is a core component of many neurotransmitters (e.g., dopamine, norepinephrine) and psychoactive drugs. [11]Derivatives of (R)-1-(2-methylphenyl)-N-methylethanamine could be investigated for their potential as modulators of dopamine or norepinephrine transporters, which are targets for drugs treating ADHD, depression, and other neurological disorders.
-
Sigma Receptor Ligands: Structurally related N-alkylated phenylethylamines have been explored as ligands for sigma receptors, which are implicated in a variety of neurological and psychiatric conditions. [12][13]* Chiral Building Blocks: This compound can serve as a valuable chiral intermediate in the synthesis of more complex molecules with specific stereochemical requirements. [14][15] Illustrative Signaling Pathway Interaction:
Caption: Hypothetical interaction with the dopaminergic synapse.
Safety and Handling
As with any research chemical, (R)-1-(2-methylphenyl)-N-methylethanamine should be handled with appropriate safety precautions. A comprehensive safety data sheet (SDS) should be consulted before use. Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential.
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PubMed. (n.d.). Synthesis and SAR of 1-alkyl-2-phenylethylamine derivatives designed from N,N-dipropyl-4-methoxy-3-(2-phenylethoxy)phenylethylamine to discover sigma(1) ligands. PubMed. Retrieved from [Link]
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MDPI. (2020, October 23). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI. Retrieved from [Link]
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ACS Publications. (n.d.). Synthesis and SAR of 1-Alkyl-2-phenylethylamine Derivatives Designed from N,N-Dipropyl-4-methoxy-3-(2-phenylethoxy)phenylethylamine To Discover σ1 Ligands. Journal of Medicinal Chemistry. Retrieved from [Link]
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PubMed. (2005, February 1). N-Alkylation of phenethylamine and tryptamine. PubMed. Retrieved from [Link]
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PMC. (n.d.). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. PMC. Retrieved from [Link]
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ResearchGate. (2025, October 16). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. ResearchGate. Retrieved from [Link]
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Analytical Chemistry. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Retrieved from [Link]
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Sciencemadness Discussion Board. (2013, July 2). Possible N-ethyl-2-phenylethylamine Synthesis Variations. Sciencemadness Discussion Board. Retrieved from [Link]
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ResearchGate. (2025, August 5). N-Alkylation of Phenethylamine and Tryptamine. ResearchGate. Retrieved from [Link]
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ResearchGate. (2025, August 5). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. Retrieved from [Link]
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